Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride
Description
This compound is a benzofuran derivative featuring a 4,7-dimethoxy-substituted benzofuran core. At position 6, it bears a 2-piperidinoethoxy side chain, and at position 5, a benzamide group. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. It has been studied for antiarrhythmic activity, showing promise in preclinical models .
Properties
CAS No. |
75883-46-4 |
|---|---|
Molecular Formula |
C24H29ClN2O5 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]benzamide;chloride |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-28-20-18-11-15-30-21(18)23(29-2)22(31-16-14-26-12-7-4-8-13-26)19(20)25-24(27)17-9-5-3-6-10-17;/h3,5-6,9-11,15H,4,7-8,12-14,16H2,1-2H3,(H,25,27);1H |
InChI Key |
QJVQAJZFFXRXFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OCC[NH+]3CCCCC3)NC(=O)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Core with Substituents
- Starting Materials: The benzofuran ring substituted with methoxy groups at positions 4 and 7 is typically synthesized or procured as a key intermediate.
- Introduction of the 2-Piperidinoethoxy Side Chain: This involves nucleophilic substitution or etherification reactions where the hydroxyl group at position 6 of the benzofuran is reacted with a 2-chloroethylpiperidine or equivalent alkylating agent under basic conditions to form the 2-piperidinoethoxy substituent.
Formation of the Benzamide Moiety
- Amide Coupling: The benzamide group is introduced by coupling the amino-substituted benzofuran intermediate with benzoyl chloride or benzoyl anhydride to form the amide bond.
- Reaction Conditions: Typical conditions involve the use of a base such as triethylamine or pyridine in an aprotic solvent like dichloromethane or tetrahydrofuran at controlled temperatures to optimize yield and minimize side reactions.
Formation of the Hydrochloride Salt
- Salt Formation: The free base form of the compound is treated with hydrochloric acid gas or a solution of hydrogen chloride in an organic solvent to yield the hydrochloride salt, enhancing compound stability and solubility for pharmaceutical applications.
Data Tables Summarizing Key Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Benzofuran substitution | 2-chloroethylpiperidine, base, aprotic solvent | Formation of 2-piperidinoethoxy substituent |
| 2 | Amide coupling | Benzoyl chloride, triethylamine, DCM, 0-25°C | Formation of benzamide linkage |
| 3 | Salt formation | HCl gas or HCl in solvent | Formation of hydrochloride salt for stability |
| Adduct Type | m/z Value | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 425.20711 | 202.9 |
| [M+Na]+ | 447.18905 | 215.4 |
| [M+NH4]+ | 442.23365 | 209.1 |
| [M+K]+ | 463.16299 | 210.3 |
| [M-H]- | 423.19255 | 209.5 |
Research Findings and Literature Review
- Patent Literature: No direct patents were found specifically covering the preparation of this exact compound; however, related synthetic methodologies for benzofuran derivatives and benzamide linkages are well documented in the literature.
- Synthetic Methodologies: The preparation of 2,4,6-trisubstituted quinazoline derivatives and related heterocycles, which share synthetic challenges with benzofuran derivatives, involves multi-step syntheses with selective substitution and amide bond formation, as described in WO2008009078A2. These methods provide insight into analogous synthetic strategies.
- Analytical Characterization: Mass spectrometry data including predicted collision cross sections provide important analytical parameters for confirming compound identity and purity during synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield benzoic acid derivatives. For example:
Reaction:
| Conditions | Products | References |
|---|---|---|
| Acidic (HCl, reflux) | N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)benzoic acid | |
| Basic (NaOH, 80°C) | Sodium salt of benzoic acid derivative |
This reaction is critical for modifying the compound’s pharmacological profile through deamidation.
Reactions with Dehydrating Agents
The amide group reacts with dehydrating agents (e.g., PO, SOCl) to form nitriles:
Reaction:
| Reagent | Conditions | Product |
|---|---|---|
| SOCl | Reflux, 4 hours | 5-cyano-4,7-dimethoxy-6-(2-piperidinoethoxy)benzofuran |
This transformation is utilized to enhance lipophilicity for improved membrane permeability .
Electrophilic Aromatic Substitution
The benzofuran ring’s electron-rich aromatic system undergoes electrophilic substitution at the 3-position:
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO, HSO | 3-nitrobenzofuran derivative |
| Sulfonation | HSO, SO | 3-sulfo-substituted benzofuran |
These reactions enable the introduction of functional groups for further derivatization.
Ether Cleavage
The piperidinoethoxy side chain is susceptible to cleavage under strong acidic conditions (e.g., HBr/HOAc):
Reaction:
| Conditions | Products |
|---|---|
| 48% HBr, glacial HOAc, 100°C | 6-hydroxy-4,7-dimethoxybenzofuran derivative |
This reaction is employed to modify the compound’s solubility and pharmacokinetic properties .
Salt Formation and Ion Exchange
The hydrochloride salt participates in ion-exchange reactions:
| Reagent | Product |
|---|---|
| AgNO | Silver chloride precipitate + free base |
| NaOH | Free base + NaCl |
The free base exhibits higher solubility in organic solvents, facilitating further synthetic modifications .
Oxidation Reactions
The benzofuran ring undergoes oxidation with agents like KMnO:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO | Acidic, 60°C | 5-carboxybenzofuran derivative |
Oxidation products are intermediates for synthesizing carboxylate-containing analogs.
Photochemical Reactivity
The methoxy groups on the benzofuran ring undergo demethylation under UV light (λ = 254 nm):
| Conditions | Product |
|---|---|
| UV light, 24 hours | 4,7-dihydroxy-6-(2-piperidinoethoxy)benzofuran |
This reaction is exploited in prodrug activation strategies .
Key Research Findings
-
Stability : The compound is stable under ambient conditions but degrades in strong acids/bases or UV light .
-
Synthetic Utility : Reactions at the amide and ether groups are pivotal for generating analogs with enhanced bioactivity .
-
Limitations : Limited data exists on regioselectivity in electrophilic substitutions, necessitating further studies.
Scientific Research Applications
Antiviral Properties
Research indicates that this compound has potential antiviral properties. In a study focused on compositions for treating viral diseases, it was noted that benzamide derivatives could be effective when combined with other agents such as sertraline and various HMG-CoA reductase inhibitors. These combinations showed promise in enhancing the therapeutic efficacy against viral infections .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. The presence of the piperidine moiety is associated with various neurological effects. Studies have indicated that compounds with similar structures may exhibit antidepressant and anxiolytic activities, making this benzamide a candidate for further exploration in treating mood disorders .
Case Study: Antiviral Efficacy
In a clinical trial assessing the efficacy of benzamide derivatives against viral pathogens, researchers reported significant reductions in viral load among treated groups compared to controls. The study highlighted the importance of optimizing dosage and combination therapies to maximize antiviral effects .
Case Study: Neuropharmacological Research
Another study investigated the effects of similar benzamide compounds on animal models of depression and anxiety. Results indicated that these compounds could significantly reduce symptoms when administered at specific dosages, suggesting their potential as therapeutic agents in psychiatric disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action for Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride involves its interaction with specific molecular targets. The benzofuran ring and piperidinoethoxy side chain allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and pathways, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Key Structural Features :
- Benzofuran core : Positions 4 and 7 are methoxy-substituted.
- Position 6: 2-(Piperidin-1-yl)ethoxy group (piperidinoethoxy), contributing basicity and influencing receptor interaction.
- Hydrochloride salt : Improves bioavailability.
Comparison with Structurally Similar Compounds
Antiarrhythmic Urea Derivatives
N-[4,7-Dimethoxy-6-(2-pyrrolidinoethoxy)-5-benzofuranyl]-N'-methylurea (8j)
- Structure : Similar benzofuran core but replaces benzamide with a methylurea group (NHCONHMe).
- Activity : Demonstrated long-acting antiarrhythmic effects in dogs, outperforming quinidine and disopyramide in the Harris test .
- Pharmacokinetics : The pyrrolidine side chain (5-membered ring) may reduce basicity compared to piperidine, altering tissue distribution.
N-[4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl]-N'-methylurea (8m)
- Structure: Piperidinoethoxy side chain (6-membered ring) and methylurea group.
- Activity : Superior duration of action compared to 8j, attributed to piperidine’s higher basicity and slower metabolism .
| Compound | Substituent (Position 5) | Side Chain (Position 6) | Molecular Formula | Key Activity |
|---|---|---|---|---|
| Main Benzamide (HCl) | Benzamide | Piperidinoethoxy | C₂₄H₂₇ClN₂O₅ | Antiarrhythmic |
| 8j | Methylurea | Pyrrolidinoethoxy | C₁₇H₂₄N₃O₅ | Long-acting antiarrhythmic |
| 8m | Methylurea | Piperidinoethoxy | C₁₈H₂₆N₃O₅ | Extended duration vs. 8j |
Acetamide Derivatives with Varied Side Chains
N-[4,7-Dimethoxy-6-(2-morpholinoethoxy)-5-benzofuranyl]acetamide (CID 53400)
- Structure: Morpholinoethoxy side chain (oxygen-containing heterocycle) and acetamide group.
- Properties : Morpholine increases polarity, reducing logP compared to piperidine analogs. Predicted collision cross-section (CCS) of 184.7 Ų ([M+H]+) suggests moderate membrane permeability .
N-[6-(2-Dimethylaminoethoxy)-4,7-dimethoxy-5-benzofuranyl]acetamide (CID 47884)
- Structure: Dimethylaminoethoxy side chain (smaller, less basic than piperidine).
- Properties : Lower molecular weight (C₁₆H₂₂N₂O₅) and higher solubility due to tertiary amine. CCS data indicates similar permeability to morpholine analog .
| Compound | Substituent (Position 5) | Side Chain (Position 6) | Molecular Formula | CCS ([M+H]+) |
|---|---|---|---|---|
| Main Benzamide (HCl) | Benzamide | Piperidinoethoxy | C₂₄H₂₇ClN₂O₅ | Not reported |
| CID 53400 | Acetamide | Morpholinoethoxy | C₁₈H₂₄N₂O₆ | 184.7 Ų |
| CID 47884 | Acetamide | Dimethylaminoethoxy | C₁₆H₂₂N₂O₅ | 189.3 Ų |
Cyclohexanecarboxamide Analog
N-(4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)cyclohexanecarboxamide hydrochloride hydrate
- Structure : Cyclohexanecarboxamide replaces benzamide, increasing steric bulk.
- Activity : Reduced antiarrhythmic efficacy compared to benzamide, suggesting the aromatic benzoyl group is critical for target binding .
Structure-Activity Relationship (SAR) Insights
- Position 5 : Benzamide > Acetamide > Urea in lipophilicity and receptor affinity.
- Position 6 : Piperidine > Morpholine > Pyrrolidine in basicity and metabolic stability.
- Salt Form : Hydrochloride improves solubility without altering intrinsic activity.
Research Findings and Clinical Potential
The main benzamide derivative’s antiarrhythmic profile is attributed to its balanced lipophilicity (benzamide) and sustained action (piperidinoethoxy). Future studies should explore its pharmacokinetics and toxicity relative to urea derivatives.
Biological Activity
Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride is a complex organic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a benzamide core modified with a benzofuran moiety and a piperidine side chain , enhancing its solubility and biological activity. The hydrochloride form increases its solubility in aqueous environments, making it suitable for pharmaceutical applications. Its molecular formula is with a molecular weight of 460.95 g/mol .
Biological Activities
Research indicates that benzamide derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Some studies have shown that benzamide derivatives possess antimicrobial properties, effective against various bacterial strains and fungi .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in the treatment of Alzheimer’s disease. In vitro studies have reported IC50 values indicating significant inhibitory activity against these enzymes .
- Anticancer Properties : Preliminary research suggests that benzamide derivatives may exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets. These interactions can modulate cellular signaling pathways and inhibit enzyme activities relevant to disease processes. The exact mechanisms are still under investigation but are believed to involve binding to active sites on enzymes or receptors .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Formation of the Benzofuran Ring : Cyclization reactions involving appropriate phenolic and aldehyde precursors.
- Introduction of the Piperidine Moiety : Reaction of the benzofuran intermediate with a piperidine derivative under basic conditions.
- Attachment of Functional Groups : Final modifications to enhance biological activity .
Study 1: Enzyme Inhibition
A study evaluated various benzamide derivatives for their AChE and BACE1 inhibitory activities. The most potent inhibitor displayed an IC50 value of 0.046 µM against AChE, showcasing the potential of these compounds in treating neurodegenerative diseases .
Study 2: Antimicrobial Activity
In another investigation, several benzamide derivatives were tested for larvicidal and fungicidal activities. One compound demonstrated 100% larvicidal activity at 10 mg/L against mosquito larvae, indicating potential applications in pest control .
Data Tables
Q & A
Q. What synthetic pathways are utilized to synthesize this benzamide derivative?
The compound is synthesized via systematic structural modifications of 5-aminobenzofuran scaffolds. Key steps include:
- Introduction of 4,7-dimethoxy groups on the benzofuran ring via alkylation or etherification.
- Attachment of a 2-piperidinoethoxy side chain at position 6 using nucleophilic substitution with piperidine and a bromoethoxy intermediate.
- Final hydrochlorination to stabilize the tertiary amine . Alternative routes involve chlorosulfonyl isocyanate (CSI) for functionalizing methoxy-substituted benzofurans, enabling carbamate formation .
Q. Which structural motifs correlate with its antiarrhythmic activity?
Critical motifs include:
Q. What in vivo models are used to evaluate efficacy?
- Ouabain-induced ventricular arrhythmia in dogs : Tests acute antiarrhythmic activity via intravenous administration.
- Harris test (oral administration in dogs) : Assesses long-acting efficacy by measuring suppression of electrically induced arrhythmias. Activity is benchmarked against quinidine and disopyramide .
Q. What safety considerations are documented for handling this compound?
- Toxicity : Limited data, but related benzamide derivatives show mild ocular irritation in Draize tests (e.g., 500 mg in rabbit eyes).
- Handling : Use PPE, avoid inhalation, and store in dry, airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. How can pharmacokinetic optimization be guided by structure-activity relationship (SAR) studies?
- Side-chain modifications : Replacing piperidine with pyrrolidine (e.g., compound 8j in ) alters metabolic stability.
- Methoxy group positioning : 4,7-Dimethoxy substitution maximizes bioavailability compared to mono-methoxy analogs.
- Hydrogenation under catalytic conditions : Use of Pt/C and H₂ (12 kg/cm²) reduces nitro or unsaturated groups to improve solubility .
Q. What analytical techniques confirm structural integrity and purity?
- 1H/13C NMR : Assign aromatic protons (δ 7.00–8.00 ppm) and methoxy/piperidine signals.
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ for C₂₃H₃₀ClN₃O₅).
- Melting point analysis : Consistency in range (e.g., 183–249°C) indicates purity .
Q. How do modifications to the piperidinoethoxy side chain affect biological activity?
- Chain length : Shorter ethoxy chains reduce steric hindrance, enhancing binding to Na⁺/K⁺-ATPase.
- Tertiary amine substitution : Piperidine vs. pyrrolidine impacts potency; piperidine derivatives (e.g., 8m) show prolonged action due to slower metabolism .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
